3-Chloro-5-iodopyridin-2-amine

Description

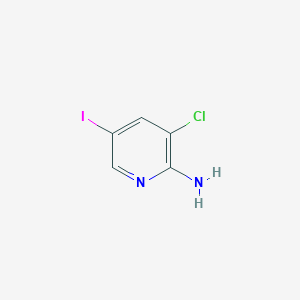

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCUFMMWUXRBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589871 | |

| Record name | 3-Chloro-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952901-62-1 | |

| Record name | 3-Chloro-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-iodopyridin-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Chloro-5-iodopyridin-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodopyridin-2-amine is a halogen-substituted aminopyridine that serves as a pivotal building block in modern synthetic chemistry. Its unique electronic and steric properties, arising from the specific arrangement of the amino, chloro, and iodo substituents on the pyridine ring, make it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of pharmaceutically active compounds.[1][2]

Molecular Structure and Physicochemical Properties

The strategic placement of three different functional groups on the pyridine core dictates the molecule's reactivity. The electron-donating amino group at the C2 position activates the ring, while the electron-withdrawing halogen atoms at the C3 and C5 positions modulate this activity. The iodine atom at C5 is a particularly useful handle for cross-coupling reactions due to the relative weakness of the C-I bond.

Core Chemical Properties

The fundamental properties of 3-Chloro-5-iodopyridin-2-amine are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| CAS Number | 211308-81-5 | [3][4][5] |

| Molecular Formula | C₅H₄ClIN₂ | [3][4] |

| Molecular Weight | 254.45 g/mol | [3][6] |

| Appearance | Light yellow to orange powder/crystal | [4] |

| Melting Point | 137-138 °C | [4] |

| Boiling Point | 306.9 ± 42.0 °C (Predicted) | [4] |

| Density | 2.139 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.27 ± 0.49 (Predicted) | [4] |

| InChI Key | DIONPYCYVWCDIG-UHFFFAOYSA-N | [3] |

Molecular Structure Diagram

The 2D structure of 3-Chloro-5-iodopyridin-2-amine highlights the key functional groups and their positions.

Caption: 2D structure of 3-Chloro-5-iodopyridin-2-amine.

Synthesis Protocol

The most common and efficient synthesis of 3-Chloro-5-iodopyridin-2-amine involves the direct iodination of 5-chloropyridin-2-ylamine. This electrophilic aromatic substitution is regioselective, with the iodine atom being directed to the C3 position, which is activated by the C2 amino group and ortho to it.

Experimental Procedure: Iodination of 5-Chloropyridin-2-ylamine

This protocol is adapted from established methods for the synthesis of 2-Amino-5-chloro-3-iodopyridine.[1][3]

Materials:

-

5-Chloropyridin-2-ylamine

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water (deionized)

Procedure:

-

A mixture of 5-chloropyridin-2-ylamine (1.0 eq) and N-iodosuccinimide (1.1-1.5 eq) is prepared in glacial acetic acid.

-

The mixture is heated to approximately 55 °C for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][3]

-

After completion, the reaction is cooled to room temperature and may be stirred for an additional 12-18 hours.[3]

-

The acetic acid is removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting residue is taken up in water, creating a suspension.

-

The pH of the suspension is carefully adjusted to approximately 8 by the slow addition of a saturated aqueous sodium hydrogen carbonate solution. This step neutralizes the acidic medium and precipitates the product.

-

The precipitate is collected by filtration, washed thoroughly with water, and dried under reduced pressure at 40 °C.

Causality and Insights:

-

Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine (I⁺). It is preferred over harsher reagents like molecular iodine (I₂) as it leads to cleaner reactions with fewer byproducts.

-

Solvent: Glacial acetic acid serves as a polar protic solvent that facilitates the dissolution of the reactants and promotes the electrophilic substitution mechanism.

-

Workup: The basic workup with NaHCO₃ is critical. It not only neutralizes the acetic acid but also removes the succinimide byproduct by converting it to its more water-soluble sodium salt, simplifying the purification of the final product.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 3-Chloro-5-iodopyridin-2-amine. While a publicly available, fully assigned spectrum is not readily found, typical chemical shifts can be predicted based on the electronic environment of each nucleus.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| H (C4) | ~7.8-8.0 | d (doublet) | The proton at C4 is coupled to the proton at C6. |

| H (C6) | ~7.9-8.1 | d (doublet) | The proton at C6 is coupled to the proton at C4. |

| NH₂ | ~5.0-6.0 | br s (broad singlet) | The amino protons are exchangeable and often appear as a broad signal. |

| ¹³C NMR | |||

| C2 | ~158 | Carbon bearing the amino group, significantly shielded. | |

| C3 | ~85 | Carbon bearing the iodo group, showing a strong shielding effect from iodine. | |

| C4 | ~145 | ||

| C5 | ~120 | Carbon bearing the chloro group. | |

| C6 | ~150 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. Direct experimental data should be obtained for confirmation.[7]

Reactivity and Key Synthetic Applications

The utility of 3-Chloro-5-iodopyridin-2-amine in drug discovery stems from its capacity to undergo selective functionalization at its halogenated positions, primarily through palladium-catalyzed cross-coupling reactions.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In 3-Chloro-5-iodopyridin-2-amine, the C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst. This chemoselectivity allows for the specific introduction of aryl, heteroaryl, or vinyl groups at the C3 position.[8]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

-

To an oven-dried reaction vessel, add 3-Chloro-5-iodopyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium phosphate (K₃PO₄, 2.0 eq), a palladium precursor like palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Expert Insights:

-

Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos are often necessary to promote the oxidative addition of the C-I bond and facilitate the subsequent reductive elimination step, leading to higher yields.[9]

-

Base Function: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[10]

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination allows for the selective formation of C-N bonds at the C3 position. This reaction is invaluable for synthesizing complex amines and nitrogen-containing heterocycles.[11][12] The mechanism involves the palladium-catalyzed coupling of an amine with the aryl iodide.[11]

-

In a glovebox or under an inert atmosphere, combine 3-Chloro-5-iodopyridin-2-amine (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP, Xantphos) in a reaction vessel.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for the required time (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction is quenched with water or a saturated aqueous ammonium chloride solution.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Expert Insights:

-

Catalyst System: The development of various "generations" of Buchwald-Hartwig catalysts has expanded the scope to include a wide range of amines and aryl halides. The choice of ligand is crucial for preventing side reactions like β-hydride elimination and for promoting the desired C-N bond formation.[11][13]

-

Substrate Scope: This reaction is highly versatile, accommodating a broad array of primary and secondary amines, which has made it a cornerstone of medicinal chemistry for building libraries of potential drug candidates.[11]

Safety and Handling

3-Chloro-5-iodopyridin-2-amine is a chemical that requires careful handling. Adherence to standard laboratory safety protocols is mandatory.

| Hazard Category | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Damage/Irritation | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[6][14]

Handling Recommendations:

-

Engineering Controls: Use in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][15]

References

-

PubChem. (n.d.). 4-Chloro-5-iodopyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

ChemDmart. (n.d.). Safety data sheet. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Google Patents. (2017). A method for preparation of 2-amino-5-chloro-pyridine.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemdad. (n.d.). 2-AMINO-5-CHLORO-3-IODOPYRIDINE. Retrieved from [Link]

Sources

- 1. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]

- 4. 2-AMINO-5-CHLORO-3-IODOPYRIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. bridgeorganics.com [bridgeorganics.com]

- 6. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-AMINO-5-CHLORO-3-IODOPYRIDINE(211308-81-5) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.rug.nl [research.rug.nl]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-5-iodopyridin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

3-Chloro-5-iodopyridin-2-amine (CAS No. 211308-81-5) is a strategically substituted heterocyclic compound that has emerged as a pivotal building block in modern synthetic chemistry. Its unique arrangement of an activating amino group and two distinct halogen atoms (chlorine and iodine) on a pyridine core provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthesis protocols, and analytical characterization. Furthermore, it delves into the compound's significant applications, particularly in the fields of pharmaceutical and agrochemical research, providing researchers, scientists, and drug development professionals with field-proven insights into its utility and handling.

Introduction to 3-Chloro-5-iodopyridin-2-amine

3-Chloro-5-iodopyridin-2-amine belongs to the class of halogenated aminopyridines, compounds of great interest due to the prevalence of the pyridine scaffold in biologically active molecules. The specific substitution pattern of this molecule is critical to its function as a synthetic intermediate. The amino group at the C2 position strongly activates the pyridine ring, while the chlorine at C3 and iodine at C5 offer two distinct reactive handles for subsequent cross-coupling reactions or nucleophilic substitutions. This multi-functional nature makes it an invaluable precursor in the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[1][2] Its utility has been specifically noted in the development of targeted pharmaceuticals, including kinase inhibitors and novel antibacterial agents.[3][4]

Caption: Molecular structure and key functional groups of 3-Chloro-5-iodopyridin-2-amine.

Physicochemical and Structural Properties

The physical and chemical properties of 3-chloro-5-iodopyridin-2-amine are dictated by the interplay of its functional groups. The pyridine nitrogen imparts basicity, while the amino group contributes to its hydrogen-bonding capabilities. The halogens increase the molecular weight and influence the molecule's lipophilicity and crystalline nature.

| Property | Value | Source |

| CAS Number | 211308-81-5 | [1] |

| Molecular Formula | C₅H₄ClIN₂ | [1][5] |

| Molecular Weight | 254.45 g/mol | [1][5] |

| Appearance | Light yellow to orange powder/crystal | [4] |

| Melting Point | 137-138 °C | [4] |

| Boiling Point | 306.9 ± 42.0 °C (Predicted) | [4] |

| Density | 2.139 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.27 ± 0.49 (Predicted) | [4] |

| Storage Conditions | Store under inert gas at 2–8 °C | [4] |

The structural arrangement of the substituents is crucial for its reactivity. The iodine atom at the 5-position is significantly more labile than the chlorine atom at the 3-position in palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its synthetic utility, allowing for selective and sequential functionalization of the pyridine ring.

Synthesis and Purification

The most common and efficient synthesis of 3-chloro-5-iodopyridin-2-amine involves the direct electrophilic iodination of 2-amino-5-chloropyridine. This precursor is readily available and can be synthesized via the oxidative chlorination of 2-aminopyridine.[6]

Expertise & Causality: The choice of N-iodosuccinimide (NIS) as the iodinating agent is deliberate.[5] NIS is a mild, solid, and easy-to-handle source of an electrophilic iodine atom (I⁺). The reaction is driven by the electron-donating nature of the amino group, which activates the pyridine ring, directing the incoming electrophile primarily to the C3 and C5 positions. Since the C5 position is already chlorinated in the precursor (2-amino-5-chloropyridine), the iodination occurs at the vacant, activated C3 position. However, the provided literature points to a synthesis starting from 5-chloropyridin-2-ylamine, leading to iodination at the C3 position.[5]

Detailed Synthesis Protocol

This protocol is a synthesized methodology based on established procedures.[3][5]

Reactants and Reagents:

-

5-chloropyridin-2-ylamine

-

N-iodosuccinimide (NIS)

-

Glacial Acetic Acid (Solvent)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

-

Water (H₂O)

Experimental Workflow:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-chloropyridin-2-ylamine (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add N-iodosuccinimide (1.1-1.2 eq) to the solution.

-

Reaction Conditions: Heat the mixture to approximately 55-60 °C and stir for 6-7 hours. The progress of the reaction should be monitored by a suitable chromatographic method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.[3][5]

-

Work-up: After cooling the reaction mixture to room temperature, concentrate it to dryness under reduced pressure.

-

Neutralization: Take up the residue in water. Carefully add a saturated aqueous solution of sodium hydrogen carbonate (NaHCO₃) until the pH of the suspension is approximately 8. This step is critical to neutralize the acetic acid solvent and quench any remaining reactive species.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration.

-

Purification: Wash the collected precipitate thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and ethanol) to yield the purified 3-chloro-5-iodopyridin-2-amine.[3]

-

Drying: Dry the final product under vacuum at ~40 °C.

Caption: Key application pathways originating from the 3-Chloro-5-iodopyridin-2-amine scaffold.

Safety and Handling

As with any laboratory chemical, 3-chloro-5-iodopyridin-2-amine must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number should always be consulted, the hazard profile can be inferred from related halogenated aromatic amines.

General Hazard Profile:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [7][8]* Irritation: Causes skin irritation and can cause serious eye irritation/damage. [7]* Respiratory: May cause respiratory irritation. [7] Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood. [9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [9] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [9] * Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. [9]* Handling: Avoid contact with skin, eyes, and clothing. [10]Do not breathe dust. Wash hands thoroughly after handling. [8]* Storage: Keep the container tightly closed. Store in a cool, dry, well-ventilated place, away from incompatible materials like strong oxidizing agents. [10]Recommended storage is at 2-8 °C under an inert atmosphere. [4]

-

Conclusion

3-Chloro-5-iodopyridin-2-amine is more than just a chemical compound; it is a potent tool for innovation in the molecular sciences. Its well-defined structure, characterized by differentially reactive halogen atoms, provides a reliable and predictable platform for synthetic chemists. The robust and scalable synthesis protocols, coupled with its proven utility in the creation of high-value pharmaceutical and agrochemical agents, solidify its status as an indispensable intermediate. For researchers and drug development professionals, a thorough understanding of this molecule's properties, reactivity, and handling is essential for unlocking its full potential in the quest for novel chemical entities.

References

-

4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121. PubChem. [Link]

-

Safety data sheet. ChemDmart. [Link]

- A method for preparation of 2-amino-5-chloro-pyridine.

-

Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. National Institutes of Health (NIH). [Link]

-

2-AMINO-5-CHLORO-3-IODOPYRIDINE. Chemdad. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]

- 4. 2-AMINO-5-CHLORO-3-IODOPYRIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]

- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 7. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Targeted Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of BRAF kinases, particularly those with the V600 mutation.[1][2][3] This technical guide provides a comprehensive overview of Dabrafenib, including its physicochemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols for researchers in the field of oncology and drug development.

Physicochemical Properties

A clear understanding of the fundamental properties of Dabrafenib is crucial for its application in research and development.

| Property | Value | Source |

| CAS Number | 1195765-45-7 (for Dabrafenib free base) | [4][5] |

| Molecular Formula | C23H20F3N5O2S2 | [6] |

| Molecular Weight | 519.56 g/mol | [6] |

| Synonyms | GSK2118436, Tafinlar® | [4][7] |

| Solubility | Soluble in DMSO | [7] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [8] |

Note: The CAS number 952901-62-1 provided in the initial query corresponds to 3-Chloro-5-iodopyridin-2-amine, a potential chemical intermediate, and not the active pharmaceutical ingredient Dabrafenib.[9][10][11][12][13]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[2][14] In cancers such as melanoma, the mitogen-activated protein kinase (MAPK) signaling pathway is often constitutively activated due to mutations in the BRAF gene, most commonly the V600E mutation.[1][3][15] This aberrant signaling drives uncontrolled cell proliferation and survival.[3]

Dabrafenib selectively binds to and inhibits the kinase activity of mutant BRAF V600, leading to the downstream inhibition of MEK and ERK phosphorylation.[2][16] This blockade of the MAPK pathway results in G1 cell cycle arrest and ultimately apoptosis in BRAF V600-mutant tumor cells.[2]

Figure 1: Simplified signaling pathway of Dabrafenib's mechanism of action.

A key insight from preclinical studies is the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells upon exposure to BRAF inhibitors like Dabrafenib.[2] This is mediated through CRAF-dependent signaling and can be abrogated by co-administration with a MEK inhibitor, providing a strong rationale for combination therapies.[16][17]

Preclinical and Clinical Landscape

Preclinical Characterization

-

Enzymatic Activity: Dabrafenib exhibits high potency against BRAF V600E, with IC50 values in the low nanomolar range.[7][8][14] It is also active against other BRAF V600 mutations, including V600K and V600D.[2][18]

-

Cell-Based Assays: In cell proliferation assays, Dabrafenib selectively inhibits the growth of BRAF V600-mutant cancer cell lines.[17][18]

-

In Vivo Models: In xenograft models using BRAF V600E-mutant human melanoma cells, oral administration of Dabrafenib leads to tumor growth inhibition, associated with reduced ERK phosphorylation and cell proliferation markers (Ki67), and increased levels of the cell cycle inhibitor p27.[2][16][19]

Clinical Efficacy and Safety

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has demonstrated significant clinical benefit in patients with BRAF V600-mutant metastatic melanoma.[20] Combination therapy has shown improved progression-free survival (PFS) and overall survival (OS) compared to Dabrafenib monotherapy.[20]

Clinical trials have expanded the indications for Dabrafenib to include other BRAF V600-mutant solid tumors.[21][22] Ongoing clinical studies are exploring its use in various combinations and cancer types.[21][22][23][24][25]

Common adverse effects associated with Dabrafenib include rash, hyperkeratosis, and papillomas.[3]

Experimental Protocols & Methodologies

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Dabrafenib against a specific kinase.

Objective: To determine the IC50 value of Dabrafenib for a target kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Dabrafenib stock solution (in DMSO)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Dabrafenib in assay buffer.

-

In a microplate, add the kinase, substrate, and Dabrafenib dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each Dabrafenib concentration and determine the IC50 value using a suitable software.

Figure 2: General workflow for an in vitro kinase inhibition assay.

Western Blotting for MAPK Pathway Modulation

This protocol is designed to assess the effect of Dabrafenib on the phosphorylation status of key proteins in the MAPK pathway.

Objective: To determine if Dabrafenib inhibits the phosphorylation of MEK and ERK in BRAF V600-mutant cells.

Materials:

-

BRAF V600-mutant cancer cell line (e.g., A375)

-

Cell culture medium and supplements

-

Dabrafenib

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (p-MEK, MEK, p-ERK, ERK, loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Treat cells with varying concentrations of Dabrafenib for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of Dabrafenib on protein phosphorylation.

Analytical Methods for Quantification

Accurate quantification of Dabrafenib in biological matrices is essential for pharmacokinetic studies. Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for this purpose.[6][26][27][28] These methods typically involve protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.[6][26][27][28]

Synthesis and Impurity Profiling

The chemical synthesis of Dabrafenib has been described in the literature and various synthetic routes have been patented.[4][5][29][30] During the synthesis and storage of Dabrafenib, the formation of impurities can occur. Understanding and controlling these impurities is a critical aspect of drug development. One identified impurity is formed through the conversion of an aromatic fluoro group to an amine.[31]

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. Its well-defined mechanism of action, coupled with extensive preclinical and clinical data, provides a solid foundation for its use in oncology. For researchers and drug development professionals, a thorough understanding of its properties, from its fundamental chemistry to its clinical application, is paramount for advancing cancer treatment. The methodologies outlined in this guide provide a starting point for further investigation into the therapeutic potential of Dabrafenib and the development of next-generation targeted therapies.

References

- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (URL not available)

-

Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. ([Link])

-

Clinical Trials Using Dabrafenib - NCI - National Cancer Institute. ([Link])

-

What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. ([Link])

-

Dabrafenib | Drug Guide - MedSchool. ([Link])

-

What are dabrafenib and trametinib? - Dr.Oracle. ([Link])

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. ([Link])

-

Clinical Trials Using Dabrafenib Mesylate - NCI - National Cancer Institute. ([Link])

-

Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed. ([Link])

-

Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - NIH. ([Link])

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. ([Link])

-

An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. ([Link])

-

(PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - ResearchGate. ([Link])

-

NCT01584648 | A Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant Melanoma | ClinicalTrials.gov. ([Link])

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PubMed Central. ([Link])

-

Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health. ([Link])

-

Study Details | NCT01682083 | Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). | ClinicalTrials.gov. ([Link])

-

(RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. ([Link])

-

DABRAFENIB (PD003542, BFSMGDJOXZAERB-UHFFFAOYSA-N) - Probes & Drugs. ([Link])

-

Development and validation of an LC–MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and - Ovid. ([Link])

-

Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters - ACS Publications. ([Link])

-

Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography–tandem m - DSpace. ([Link])

- WO2016059548A1 - Processes for the preparation of dabrafenib - Google P

-

Scheme 5. Chemical route to the synthesis of dabrafenib. - ResearchGate. ([Link])

-

3-chloro-5-iodopyridine-2-amine,952901-62-1-FDC ... - 玉函医药. ([Link])

-

Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation - Der Pharma Chemica. ([Link])

-

3-Chloro-5-iodopyridin-2-amine (1 x 250 mg) - Reagentia. ([Link])

-

Our Products - Orbit Chem Pharmaceuticals Pvt. Ltd. ([Link])

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medschool.co [medschool.co]

- 4. medkoo.com [medkoo.com]

- 5. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 6. japsonline.com [japsonline.com]

- 7. apexbt.com [apexbt.com]

- 8. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 9. 952901-62-1 Cas No. | 3-Chloro-5-iodopyridin-2-amine | Apollo [store.apolloscientific.co.uk]

- 10. 3-chloro-5-iodopyridine-2-amine,952901-62-1-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 11. 952901-62-1|3-Chloro-5-iodopyridin-2-amine|BLD Pharm [bldpharm.com]

- 12. 3-Chloro-5-iodopyridin-2-amine (1 x 250 mg) | Reagentia [reagentia.eu]

- 13. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 16. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 18. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 20. droracle.ai [droracle.ai]

- 21. Facebook [cancer.gov]

- 22. Facebook [cancer.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ovid.com [ovid.com]

- 28. dspace.library.uu.nl [dspace.library.uu.nl]

- 29. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 30. researchgate.net [researchgate.net]

- 31. derpharmachemica.com [derpharmachemica.com]

Synthesis of 3-Chloro-5-iodopyridin-2-amine from 5-chloropyridin-2-ylamine

An In-Depth Technical Guide to the

Introduction: Strategic Importance of 3-Chloro-5-iodopyridin-2-amine

Halogenated pyridines are foundational scaffolds in modern chemistry, serving as critical intermediates in the development of novel therapeutic agents and advanced agrochemicals.[1][2] Among these, 3-Chloro-5-iodopyridin-2-amine stands out as a highly versatile building block.[3][4] Its unique substitution pattern—featuring an activating amino group and two distinct halogen atoms at strategic positions—offers multiple points for subsequent chemical modification, making it invaluable for constructing complex molecular architectures in drug discovery and materials science.[2][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of 3-Chloro-5-iodopyridin-2-amine, starting from the readily available precursor, 5-chloropyridin-2-ylamine. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, present a detailed and validated experimental protocol, and address critical aspects of safety, handling, and analytical characterization.

Synthetic Strategy: Electrophilic Iodination

The transformation of 5-chloropyridin-2-ylamine to 3-Chloro-5-iodopyridin-2-amine is achieved through a direct electrophilic aromatic substitution. The core of this strategy lies in the careful selection of an iodinating agent that is reactive enough to functionalize the pyridine ring but selective enough to yield the desired constitutional isomer.

Causality of Reagent Selection: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is the reagent of choice for this synthesis.[5][6] This preference is rooted in several key advantages:

-

Mild & Efficient Electrophile: NIS serves as a reliable source of electrophilic iodine (I⁺) under relatively mild conditions, minimizing the risk of side reactions or degradation of the substrate and product.[6]

-

High Functional Group Tolerance: It is compatible with a wide array of functional groups, a critical feature in complex molecule synthesis.

-

Ease of Handling: As a stable, crystalline solid, NIS is significantly easier and safer to handle compared to alternatives like molecular iodine in the presence of strong oxidizers or iodine monochloride.[5]

Mechanistic Rationale and Regioselectivity

The outcome of the reaction is governed by the directing effects of the substituents on the pyridine ring. The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

-

Activation: In the presence of an acid catalyst (such as the glacial acetic acid solvent), the NIS is activated, enhancing the electrophilicity of the iodine atom.[7][8]

-

Nucleophilic Attack: The 2-amino group is a potent activating group, increasing the electron density of the pyridine ring, primarily at the ortho (C3) and para (C5) positions. The pyridine nitrogen itself is an electron-withdrawing meta-director. The powerful activating effect of the amino group overrides the other influences.

-

Formation of Sigma Complex: The electron-rich C3 position of 5-chloropyridin-2-ylamine attacks the electrophilic iodine of the activated NIS, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Re-aromatization: A base (which can be the solvent or the succinimide anion) abstracts a proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product, 3-Chloro-5-iodopyridin-2-amine.

The chloro-substituent at the C5 position sterically and electronically disfavors substitution at the C4 and C6 positions, further ensuring the high regioselectivity of the iodination at the C3 position.

Figure 1: Reaction scheme for the synthesis of 3-Chloro-5-iodopyridin-2-amine.

Validated Experimental Protocol

This protocol is synthesized from established procedures and is designed for robustness and reproducibility.[9]

Materials and Reagents Data

| Reagent | Formula | MW ( g/mol ) | CAS No. | Role |

| 5-chloropyridin-2-ylamine | C₅H₅ClN₂ | 128.56 | 1072-98-6 | Starting Material |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 516-12-1 | Iodinating Agent |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Solvent/Catalyst |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing Base |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent (Work-up) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Recrystallization |

| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Recrystallization |

Stoichiometry Table (Example Scale)

| Reagent | Mass (g) | Moles (mol) | Molar Eq. |

| 5-chloropyridin-2-ylamine | 6.43 | 0.050 | 1.0 |

| N-Iodosuccinimide (NIS) | 12.38 | 0.055 | 1.1 |

| Glacial Acetic Acid | 300 mL | - | Solvent |

Step-by-Step Methodology

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

-

Charging of Reagents: To the flask, add glacial acetic acid (300 mL), 5-chloropyridin-2-ylamine (6.43 g, 0.050 mol), and N-iodosuccinimide (12.38 g, 0.055 mol).

-

Reaction Execution: Begin stirring the mixture and heat the flask to an internal temperature of 55 °C using a heating mantle. Maintain this temperature for 6 hours.

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored periodically (e.g., every 2 hours) by Thin Layer Chromatography (TLC). A suitable eluent system is Ethyl Acetate/Hexane (1:1). The reaction is complete upon the disappearance of the starting material spot.

-

Cooling and Concentration: After 6 hours, or upon confirmation of completion by TLC, remove the heat source and allow the mixture to cool to ambient temperature (approx. 20 °C). Concentrate the mixture to dryness using a rotary evaporator under reduced pressure.

-

Work-up and Precipitation: Take up the resulting residue in deionized water (400 mL). Slowly and carefully add a saturated aqueous solution of sodium bicarbonate while stirring until the pH of the suspension reaches approximately 8. This will neutralize the acetic acid and cause the product to precipitate.

-

Product Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (2 x 100 mL).

-

Drying: Dry the isolated solid in a vacuum oven at 40 °C until a constant weight is achieved (approximately 3 hours). This yields the crude product.

-

Purification (Recommended): For enhanced purity, the crude product can be recrystallized. A solvent mixture of ethyl acetate and ethanol is effective.[3] Dissolve the crude solid in a minimum amount of hot ethyl acetate and add ethanol dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Expected Results

Following this protocol, one can expect to obtain 3-Chloro-5-iodopyridin-2-ylamine as a solid with a yield of approximately 90%.[3] The purity, as determined by GC or HPLC, should exceed 98% after recrystallization.[3]

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and purification process.

Safety, Handling, and Characterization

Critical Safety Information

All experimental work must be conducted with appropriate safety measures. The primary hazards are associated with the reagents used.[10][11][12]

| Substance | GHS Pictogram(s) | Hazard Statement(s) |

| N-Iodosuccinimide | GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[12] |

| 5-chloropyridin-2-ylamine | GHS07, GHS08 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer. |

| Glacial Acetic Acid | GHS02, GHS05 | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. |

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]

-

Handling: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][13] Avoid all personal contact with the reagents.[11]

-

Spill Management: In case of a spill, evacuate the area. For solid spills, sweep up carefully to minimize dust generation and place in a suitable container for disposal.[10][11]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.

Product Characterization and Quality Control

To validate the identity and purity of the synthesized 3-Chloro-5-iodopyridin-2-amine, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The proton NMR will show distinct signals for the two aromatic protons and the amine protons.[14]

-

Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should confirm the molecular weight of 254.45 g/mol .[9]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final product, which should be >98% after proper purification.[3]

References

-

Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). [Link]

-

Wikipedia. N-Iodosuccinimide. [Link]

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

PubChem. 4-Chloro-5-iodopyridin-2-amine. [Link]

-

Royal Society of Chemistry. Fusion of β-Enaminones, 2-Aminopyridines to 3-oyl-Imidazo[1,2a]pyridines Induced by Iodine: A Mechanochemical Approach. [Link]

-

National Center for Biotechnology Information. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Oxidative iodine monochloride iodination technique. [Link]

-

Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

-

International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

National Center for Biotechnology Information. 3-Chloropyridin-2-amine. [Link]

-

GalChimia. Easy Access to 2-Aminopyridines. [Link]

-

National Center for Biotechnology Information. Selective C–H Iodination of (Hetero)arenes. [Link]

- Google Patents. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 6. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. echemi.com [echemi.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. 2-AMINO-5-CHLORO-3-IODOPYRIDINE(211308-81-5) 1H NMR [m.chemicalbook.com]

Spectroscopic data for 3-Chloro-5-iodopyridin-2-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodopyridin-2-amine is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amine group and two different halogens, makes it a versatile intermediate for creating more complex molecular architectures. This compound is particularly valuable in the development of novel pharmaceuticals and agrochemicals, where it is used in the synthesis of biologically active molecules.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and spectroscopic analysis provides the definitive means for its characterization.

This guide offers a detailed examination of the key spectroscopic data for 3-Chloro-5-iodopyridin-2-amine. As a senior application scientist, the goal is not merely to present data but to provide a cohesive interpretation grounded in the principles of each analytical technique. We will explore the causality behind the observed spectral features, offering insights into how the molecular structure dictates the spectroscopic output.

Molecular Overview

A precise characterization begins with the fundamental properties of the molecule.

-

Molecular Formula: C₅H₄ClIN₂[1]

-

Molecular Weight: 254.46 g/mol [1]

-

CAS Number: 211308-81-5[1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-5-iodopyridin-2-amine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR reveals the number of distinct proton environments and their connectivity. The pyridine ring of the title compound contains two aromatic protons and an amine group with two protons.

The reliability of NMR data hinges on a meticulous experimental setup. The following protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-iodopyridin-2-amine in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the amine, and its deuteration prevents solvent signals from obscuring the analyte peaks.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard and reference its signal to 0.00 ppm.[4]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a high signal-to-noise ratio.

The spectrum is characterized by three main signals. The predicted data, based on established substituent effects in pyridine systems, are summarized below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.0 - 8.2 | Doublet | ~2.0-2.5 | 1H |

| H-4 | ~7.6 - 7.8 | Doublet | ~2.0-2.5 | 1H |

| -NH₂ | ~6.0 - 6.5 | Broad Singlet | N/A | 2H |

-

Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring appear as distinct doublets.

-

Causality of Chemical Shifts: H-6 is positioned between the electronegative nitrogen atom and the iodine atom, leading to significant deshielding and a downfield shift. H-4 is adjacent to both the chloro and iodo substituents, also placing it in a deshielded environment, but slightly less so than H-6.

-

Coupling: The observed splitting pattern is due to four-bond meta-coupling (⁴J) between H-4 and H-6. This type of coupling is typically small in aromatic systems (2-3 Hz), resulting in sharp doublets.

-

-

Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet.

-

Solvent Impurities: It is critical to distinguish analyte peaks from common solvent impurities. For DMSO-d₆, a residual protonated solvent peak (DMSO-d₅) appears as a quintet at ~2.50 ppm, and a broad water peak is often observed around 3.33 ppm.[3][4][6]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework, with each unique carbon atom producing a distinct signal.

The protocol is analogous to that for ¹H NMR, with the key difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum into a series of singlets.

The five carbon atoms of the pyridine ring are chemically non-equivalent and will give rise to five distinct signals.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C-2 | ~155 - 160 | Attached to the electron-donating -NH₂ group and the ring nitrogen, resulting in a significant downfield shift. |

| C-6 | ~150 - 155 | Adjacent to the ring nitrogen, causing a strong deshielding effect. |

| C-4 | ~140 - 145 | Influenced by the deshielding effects of the adjacent halogen substituents and the para-amino group. |

| C-3 | ~110 - 115 | Attached to the electronegative chlorine atom. |

| C-5 | ~85 - 90 | The "heavy atom effect" of the directly attached iodine atom causes a pronounced upfield (shielding) shift, a characteristic feature for iodo-substituted carbons. |

-

Solvent Reference: The spectrum is referenced to the central peak of the DMSO-d₆ septet at 39.52 ppm.[3]

-

Substituent Effects: The chemical shifts are highly predictable based on well-established substituent effects. The electron-donating amino group strongly influences the ortho (C-3) and para (C-5) positions, while the electronegative halogens and ring nitrogen dominate the local electronic environments. The upfield shift of C-5 is the most telling feature, confirming the position of the iodine atom.[7]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information about its elemental composition.

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Acquire the spectrum in positive ion mode. The amine group is readily protonated to form the [M+H]⁺ ion.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).

The mass spectrum provides a definitive confirmation of the molecular formula.

| Ion | Calculated m/z | Expected Relative Abundance | Significance |

| [M+H]⁺ (³⁵Cl) | ~254.9 | 100% | The molecular ion peak for the molecule containing the more abundant ³⁵Cl isotope. |

| [M+2+H]⁺ (³⁷Cl) | ~256.9 | ~32% | The corresponding molecular ion peak for the molecule containing the less abundant ³⁷Cl isotope. The ~3:1 ratio is a classic signature for a single chlorine atom. |

The most crucial diagnostic feature is the isotopic pattern of the molecular ion. The presence of one chlorine atom leads to two peaks separated by 2 m/z units, [M+H]⁺ and [M+2+H]⁺, with a relative intensity ratio of approximately 3:1. This pattern is an unmistakable fingerprint that validates the presence of chlorine in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

A common and straightforward method is Attenuated Total Reflectance (ATR).

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

The IR spectrum should display characteristic absorption bands corresponding to the functional groups in 3-Chloro-5-iodopyridin-2-amine.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 1640 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1580 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1350 - 1250 | C-N Stretch | Aryl Amine |

| 800 - 600 | C-Cl Stretch | Chloro-aromatic |

| < 600 | C-I Stretch | Iodo-aromatic |

-

N-H Vibrations: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes.[8]

-

Aromatic Ring: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring's C=C and C=N stretching vibrations.

-

Carbon-Halogen Bonds: The vibrations for the C-Cl and C-I bonds are found in the fingerprint region (< 800 cm⁻¹). While specific assignment can be difficult due to overlapping signals, their presence contributes to the overall spectral pattern.

Safety and Handling

Proper handling of 3-Chloro-5-iodopyridin-2-amine is essential to ensure laboratory safety. The compound should be treated as potentially hazardous.

-

Hazard Identification: Based on data for similar halo-pyridylamines, the compound is likely harmful if swallowed and may cause skin and serious eye irritation.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[10][12]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11][12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[1]

Conclusion

The spectroscopic characterization of 3-Chloro-5-iodopyridin-2-amine is unambiguous and relies on the synergistic interpretation of data from multiple analytical techniques. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms in the carbon-hydrogen framework, with the heavy-atom effect of iodine providing a key diagnostic signal in the ¹³C spectrum. Mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of chlorine. Finally, IR spectroscopy verifies the presence of the key amine and aromatic functional groups. Together, these techniques provide a comprehensive and self-validating spectroscopic profile essential for confirming the identity and purity of this important synthetic intermediate.

References

-

Wikipedia contributors. (n.d.). Deuterated DMSO. Wikipedia. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation. [Link]

-

ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. [Link]

-

Belskaya, N. P., et al. (2018). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. Molecules. [Link]

-

Jackowski, K., et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry. [Link]

-

Wang, C., et al. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E. [Link]

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. [Link]

-

PubChem. (n.d.). 2-Chloro-3-pyridylamine. [Link]

-

PubChem. (n.d.). 2-Pyridinamine, 5-iodo-. [Link]

-

ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

ResearchGate. (n.d.). (a) Absorption and (b) emission spectra of pyridine 1 (solid line), LDS.... [Link]

-

Hudson, R. L., et al. (2023). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. NASA. [Link]

-

CSEARCH. (n.d.). 2-CHLORO-3-FLUORO-5-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Zeitschrift für Naturforschung. (n.d.). Spectroscopic Characterization of the Artificial Siderophore Pyridinochelin. [Link]

Sources

- 1. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of 3-Chloro-5-iodopyridin-2-amine

Authored for: Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide synthesizes technical data with field-proven insights to provide a comprehensive resource on 3-Chloro-5-iodopyridin-2-amine, a pivotal building block in modern synthetic chemistry.

Abstract

3-Chloro-5-iodopyridin-2-amine is a trifunctional heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its strategic substitution pattern, featuring an amino group and two distinct halogen atoms on a pyridine core, offers a versatile platform for complex molecule synthesis. The differential reactivity of the chloro and iodo substituents allows for selective, sequential functionalization through modern cross-coupling methodologies. This guide provides a detailed exploration of the core physicochemical properties, reactivity profile, and practical handling of 3-Chloro-5-iodopyridin-2-amine. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this document serves as a self-validating system for researchers aiming to leverage the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of multiple, distinct functional groups onto this ring system dramatically expands its utility. 3-Chloro-5-iodopyridin-2-amine is a prime example of a "designer" building block, engineered for synthetic efficiency. The 2-amino group serves as a handle for further derivatization or as a key pharmacophoric element. The two halogen atoms, chlorine and iodine, are not merely passive substituents; they are gateways to a vast chemical space, accessible through regioselective, metal-catalyzed cross-coupling reactions. The pronounced difference in the reactivity of the C-I versus the C-Cl bond is the cornerstone of its synthetic utility, enabling chemists to build molecular complexity in a controlled, stepwise manner. This guide will provide the foundational knowledge required for the effective and strategic use of this compound in research and development settings.

Core Physicochemical Characteristics

A precise understanding of a compound's physical properties is fundamental to its successful application, from storage and handling to reaction setup and purification. The key physicochemical data for 3-Chloro-5-iodopyridin-2-amine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClIN₂ | [1][3] |

| Molecular Weight | 254.46 g/mol | [3][4] |

| Appearance | Light yellow to yellow to orange powder/crystal | [4] |

| Melting Point | 137-138 °C | [4] |

| Boiling Point | 306.9 ± 42.0 °C (Predicted) | [4] |

| Density | 2.139 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.27 ± 0.49 (Predicted) | [4] |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane. | N/A |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |

Chemical Reactivity and Synthetic Profile

The synthetic utility of 3-Chloro-5-iodopyridin-2-amine is dominated by the differential reactivity of its three functional groups. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. The 2-amino group, meanwhile, can be a directing group, a nucleophile, or a precursor to a diazonium salt for further transformations.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[5] In the case of 3-Chloro-5-iodopyridin-2-amine, the reaction can be performed with high selectivity at the 5-position (C-I bond) while leaving the 3-position (C-Cl bond) intact. This selectivity is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating preferential oxidative addition to the Pd(0) catalyst.

Causality of Experimental Choice: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required for the transmetalation step.[5] By using relatively mild reaction conditions, the less reactive C-Cl bond remains untouched, allowing for a subsequent, different coupling reaction if desired.

Sources

The Halogenated Pyridines: A Legacy of Synthetic Challenge and Triumphant Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Pyridine Ring and the Halogenation Hurdle

The story of halogenated pyridines is a compelling narrative of chemical ingenuity overcoming inherent reactivity challenges. Pyridine, first isolated by the Scottish chemist Thomas Anderson in 1849 from heated animal bones, presented a unique puzzle to the burgeoning field of organic chemistry.[1] Its structure, a benzene ring with one carbon atom replaced by nitrogen, renders it electron-deficient and significantly less reactive towards electrophilic aromatic substitution than its carbocyclic cousin.[2] This electronic "mismatch" meant that the classical, often straightforward, methods for halogenating aromatic rings failed spectacularly when applied to pyridine, necessitating the development of novel and often harsh synthetic strategies.[2][3]

This guide delves into the discovery and history of halogenated pyridines, tracing the evolution of synthetic methodologies from the brute-force approaches of the early 20th century to the elegant and highly regioselective techniques employed today. We will explore the causal relationships behind experimental choices, providing a deeper understanding of why certain methods prevailed and how the challenges of the past paved the way for the innovations that now empower modern drug discovery and materials science. Halogenated pyridines are not mere chemical curiosities; they are indispensable building blocks in a vast array of pharmaceuticals and agrochemicals, and their story is a testament to the relentless pursuit of synthetic control.[2]

The Early Days: Brute Force and Serendipity in Pyridine Halogenation

The initial forays into pyridine halogenation were characterized by the use of extreme conditions to overcome the ring's inherent lack of reactivity. These early methods, while often low-yielding and lacking in selectivity, laid the crucial groundwork for future advancements.

Chlorination: Taming a Gaseous Reagent

The direct chlorination of pyridine with molecular chlorine proved to be a formidable challenge. The reaction requires high temperatures, often in the gas phase, and is prone to the formation of tars and explosive side reactions.[4][5] Early industrial processes involved passing a mixture of pyridine and chlorine through a reactor at temperatures exceeding 250°C, often with the aid of a diluent to mitigate the reaction's volatility.[5][6] These thermally-induced chlorinations typically yielded a mixture of 2-chloropyridine and 2,6-dichloropyridine, with the former being the initial product that could undergo further reaction.[7][8]

A significant breakthrough in the industrial production of 2-chloropyridine was the development of processes that utilized free-radical initiators, allowing for lower reaction temperatures and improved selectivity.[4] Another key innovation was the discovery that pyridine-N-oxides, first described by Jakob Meisenheimer, could be used to activate the pyridine ring towards electrophilic attack at the 2- and 4-positions.[9][10] Treatment of pyridine-N-oxide with phosphoryl chloride (POCl₃) provided a much milder route to 2- and 4-chloropyridines.[10]

Bromination: A Tale of Two Pathways

Similar to chlorination, the direct bromination of pyridine requires harsh conditions. Heating pyridine with bromine in the presence of fuming sulfuric acid (oleum) can produce 3-bromopyridine, albeit with the challenges of handling such corrosive reagents.[11] Vapor-phase bromination at extremely high temperatures (around 500°C) was also employed, yielding a mixture of 2-bromopyridine and 2,6-dibromopyridine.[12]

A more controlled and widely adopted method for the synthesis of 2-bromopyridine emerged from the work of L. Craig, who developed a diazotization-bromination procedure starting from 2-aminopyridine.[13] This method, a variation of the Sandmeyer reaction, involves the formation of a diazonium salt from 2-aminopyridine, which is then displaced by a bromide ion.[11][13][14]

Iodination: The Elusive Halogen

Direct iodination of pyridine is even more challenging than chlorination or bromination due to the lower reactivity of iodine. Early methods for introducing iodine onto the pyridine ring often relied on indirect routes. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, proved to be a valuable tool for the synthesis of iodopyridines from the corresponding aminopyridines.[15][16][17] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[16]

Another approach involves the use of pyridine-N-oxides, which can be converted to iodo-pyridines through a series of steps. More direct methods have since been developed, such as the use of iodine in the presence of an oxidizing agent.[18]

Fluorination: A Modern Marvel with Historical Roots

The synthesis of fluoropyridines has a more recent history, largely due to the challenges associated with handling elemental fluorine and the development of suitable fluorinating agents.[19][20] Early methods often involved halogen exchange (halex) reactions, where a chloro- or bromopyridine is treated with a fluoride salt, such as potassium fluoride, at high temperatures.[21]

The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, provided a more general route to fluorinated arenes, including fluoropyridines.[21] However, this reaction can be hazardous due to the potentially explosive nature of the diazonium salt intermediates.[22] The development of stable, electrophilic N-F fluorinating agents in the latter half of the 20th century revolutionized the synthesis of fluorinated organic compounds, including fluoropyridines.[19][20]

The Rise of Regioselectivity: Strategic Activation and Directed Synthesis

The limitations of early halogenation methods, particularly their lack of regioselectivity, spurred the development of more sophisticated synthetic strategies. These approaches often involve the temporary activation of the pyridine ring or the use of directing groups to control the site of halogenation.

Pyridine N-Oxides: A Gateway to 2- and 4-Halogenation

The discovery that pyridine can be oxidized to pyridine-N-oxide was a watershed moment in pyridine chemistry.[9][10] The N-oxide functionality activates the 2- and 4-positions of the pyridine ring towards both electrophilic and nucleophilic attack.[23] This allows for a range of halogenation reactions to be carried out under much milder conditions than with pyridine itself.

For example, treatment of pyridine-N-oxide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) provides a convenient route to 2- and 4-chloropyridines.[8][10] Similarly, bromination and iodination can be achieved with appropriate reagents. The N-oxide can then be deoxygenated to yield the desired halopyridine.

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine-N-Oxide

-

Activation: To a solution of pyridine-N-oxide in an inert solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully quench the reaction by pouring it onto ice. Neutralize the acidic solution with a base (e.g., sodium carbonate) until it is slightly alkaline.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

The Sandmeyer Reaction: A Versatile Tool for Halogen Introduction